molecular formula C16H13F3N2O3S B3970445 5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one

5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one

Cat. No.: B3970445
M. Wt: 370.3 g/mol
InChI Key: VTKDNOOWBIARLM-UHFFFAOYSA-N
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Description

5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a hydroxyl group, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and specific catalysts to enhance reaction efficiency and yield. For example, the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation has been reported to produce trisubstituted thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and trifluoromethyl group contribute to its binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and materials science.

Properties

IUPAC Name

5-benzoyl-4-hydroxy-6-thiophen-2-yl-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3S/c17-16(18,19)15(24)11(13(22)9-5-2-1-3-6-9)12(20-14(23)21-15)10-7-4-8-25-10/h1-8,11-12,24H,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKDNOOWBIARLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one
Reactant of Route 2
5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one
Reactant of Route 3
5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one
Reactant of Route 4
5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one
Reactant of Route 5
5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one
Reactant of Route 6
5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one

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